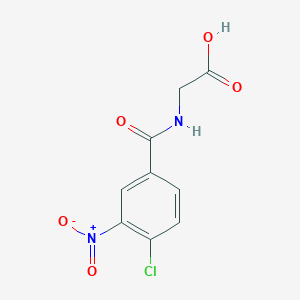

![molecular formula C10H17Br B2506793 6-(Bromomethyl)-2,2-dimethylspiro[3.3]heptane CAS No. 2329305-79-3](/img/structure/B2506793.png)

6-(Bromomethyl)-2,2-dimethylspiro[3.3]heptane

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Synthesis Analysis

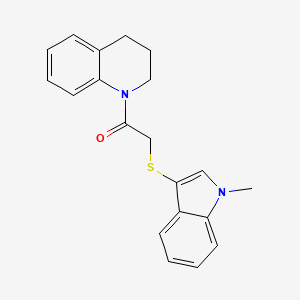

The synthesis of spirocyclic and bicyclic compounds is a topic of interest in several papers. For instance, the multigram synthesis of 6,6-difluorospiro[3.3]heptane-derived building blocks is described, highlighting a convergent synthesis strategy using a common synthetic precursor . Another paper discusses the synthesis of optically active pheromones from a chiral bromoepoxide, which is a versatile building block derived from malic acid . Additionally, the synthesis of a bicyclic sulfonamide derivative involving a Wagner–Meerwein rearrangement stage is reported, which could be relevant to the synthesis of bromomethylated spirocyclic compounds .

Molecular Structure Analysis

The molecular structure of spirocyclic and related compounds is analyzed in several studies. For example, the electronic structure of a dimethylated oxabicycloheptatriene is investigated using MNDO calculations and photoelectron spectroscopy, which could provide insights into the electronic properties of similar spirocyclic compounds . X-ray diffraction analysis is used to characterize the structure of a bicyclic sulfonamide derivative , which could be informative for understanding the structural aspects of "6-(Bromomethyl)-2,2-dimethylspiro[3.3]heptane".

Chemical Reactions Analysis

The reactivity of brominated compounds is explored in the context of various chemical reactions. The reaction of a bromochloromethylated tricycloheptane with methyllithium suggests different pathways depending on the reagent used . The reactivity of a bromomethylated quinoxalinone with carboxylic acids to form fluorescent derivatives is also reported , which may be relevant to the reactivity of bromomethylated spirocyclic compounds.

Physical and Chemical Properties Analysis

The physical and chemical properties of the compounds discussed in the papers are not directly detailed, but the synthesis and structural analyses imply certain properties. For example, the synthesis of difluorospiro[3.3]heptane derivatives suggests that these compounds are stable enough to be handled on a multigram scale . The reactivity of brominated compounds with various reagents indicates their potential utility in synthetic chemistry .

Scientific Research Applications

Synthesis and Stereochemistry :

- Murai et al. (2000) described the synthesis and stereochemistry of spiro[3.3]heptane compounds, highlighting their significance in determining absolute configurations of chiral compounds using circular dichroism methods (Murai, Soutome, Yoshida, Osawa, & Harada, 2000).

Methodology for Constructing Spiro[3.3]heptane Scaffold :

- A study by Olifir et al. (2020) developed a methodology for constructing the spiro[3.3]heptane scaffold, useful in synthesizing a range of functionalized spiro[3.3]heptane building blocks (Olifir et al., 2020).

NMR Spectroscopy Applications :

- Hoog, Hulshof, & Luotenburg (1974) analyzed the NMR spectra of spiro[3.3]heptane derivatives, revealing insights into their molecular structure (Hoog, Hulshof, & Luotenburg, 1974).

Chemical Transformation Studies :

- Ezra et al. (2005) investigated the chemical transformation of compounds similar to 6-(Bromomethyl)-2,2-dimethylspiro[3.3]heptane, providing valuable data on reaction mechanisms and kinetics (Ezra, Feinstein, Bilkis, Adar, & Ganor, 2005).

Synthesis of Novel Spirocyclic Compounds :

- Guérot, Tchitchanov, Knust, & Carreira (2011) reported the synthesis of novel angular azaspiro[3.3]heptanes, highlighting the potential of these compounds in drug discovery and other applications (Guérot, Tchitchanov, Knust, & Carreira, 2011).

Biological Screening of Derivatives :

- Naqvi et al. (2011) conducted a study on the biological screening of spiro[3.3]heptane derivatives, although they found no significant antimicrobial or antifungal activity (Naqvi, Mahajan, Sharma, Khan, & Kapoor, 2011).

Future Directions

Mechanism of Action

Target of Action

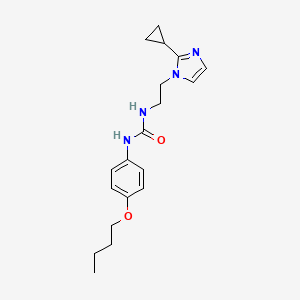

The primary targets of 6-(Bromomethyl)-2,2-dimethylspiro[3Similar compounds have been used in suzuki–miyaura (sm) cross-coupling reactions , suggesting that this compound might also be used in such reactions. In SM cross-coupling, the targets are typically carbon atoms in organic groups .

Mode of Action

In SM cross-coupling, oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form a new Pd–C bond . Transmetalation then occurs with formally nucleophilic organic groups, which are transferred from boron to palladium .

Biochemical Pathways

The specific biochemical pathways affected by 6-(Bromomethyl)-2,2-dimethylspiro[3In the context of sm cross-coupling reactions, the compound could be involved in pathways related to carbon–carbon bond formation .

Result of Action

The molecular and cellular effects of 6-(Bromomethyl)-2,2-dimethylspiro[3If used in sm cross-coupling reactions, the compound could contribute to the formation of new carbon–carbon bonds .

Action Environment

The influence of environmental factors on the action, efficacy, and stability of 6-(Bromomethyl)-2,2-dimethylspiro[3The success of sm cross-coupling reactions, where similar compounds might be used, originates from a combination of exceptionally mild and functional group tolerant reaction conditions .

properties

IUPAC Name |

6-(bromomethyl)-2,2-dimethylspiro[3.3]heptane |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H17Br/c1-9(2)6-10(7-9)3-8(4-10)5-11/h8H,3-7H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GJUYTIHTBVMVTO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CC2(C1)CC(C2)CBr)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H17Br |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

217.15 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N,N-dimethyl-4-(4-(4-oxothieno[3,2-d][1,2,3]triazin-3(4H)-yl)piperidine-1-carbonyl)benzenesulfonamide](/img/structure/B2506710.png)

![1-[4-(1-Ethylpyrazol-4-YL)piperidin-1-YL]prop-2-EN-1-one](/img/structure/B2506713.png)

![1'-(4-(Trifluoromethoxy)benzoyl)spiro[chroman-2,3'-pyrrolidin]-4-one](/img/structure/B2506721.png)

![N-[(5-Chloro-2-morpholin-4-ylphenyl)methyl]prop-2-enamide](/img/structure/B2506724.png)

![9-(3-chlorophenyl)-1-methyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B2506725.png)

![Methyl 3-[2-(azetidin-3-yl)-1,3-oxazol-5-yl]propanoate;dihydrochloride](/img/structure/B2506729.png)

![6,6-Dimethyl-3-azabicyclo[3.1.0]hexane hydrochloride](/img/no-structure.png)